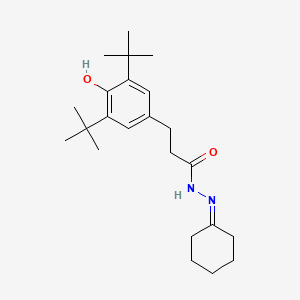
N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as EPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of N-alkylated diamines and has been shown to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been investigated as a potential lead compound for the development of novel drugs for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In neuroscience, N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential as a neuroprotective agent, as well as its ability to modulate neurotransmitter release and synaptic plasticity.
Mechanism of Action
The exact mechanism of action of N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of inflammatory mediators. Additionally, N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to modulate the activity of ion channels and receptors in neurons, leading to changes in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in lab experiments is its relatively simple synthesis method and availability. Additionally, N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide exhibits potent activity at low concentrations, making it a cost-effective compound for research. However, one limitation of using N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is its potential toxicity at high concentrations, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One potential avenue of research is the development of novel drugs based on the structure of N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide and its potential applications in neuroscience. Finally, more research is needed to determine the safety and toxicity profile of N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide at different concentrations and in different animal models.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves the reaction of 2-pyridinemethanamine with 2-ethoxybenzoyl chloride in the presence of a base. The resulting product is then treated with ethylenediamine to yield N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. The overall synthesis method is relatively simple and efficient, making N-(2-ethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide a readily available compound for scientific research.
properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-14-9-4-3-8-13(14)19-16(21)15(20)18-11-12-7-5-6-10-17-12/h3-10H,2,11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZCXDWYQPECFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B5218027.png)
![3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5218035.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5218037.png)
![4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5218041.png)

![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5218061.png)
![1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5218063.png)
![1-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5218070.png)
![5-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5218077.png)
![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5218090.png)
![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)
![N'-[4-(2-methyl-5-oxo-4-propyltetrahydro-2-furanyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B5218106.png)
